N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 4-chlorobenzyl group and a phthalimide moiety linked through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The phthalimide moiety can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine.
Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the phthalimide intermediate.
Formation of the Acetamide Linkage: The final step involves the reaction of the substituted phthalimide with chloroacetic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be explored for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may investigate its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propionamide: Similar structure with a propionamide instead of an acetamide linkage.
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]butyramide: Similar structure with a butyramide instead of an acetamide linkage.
Uniqueness
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the 4-chlorobenzyl group and the acetamide linkage may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,3-dioxoisoindol-2-yl)oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-12-7-5-11(6-8-12)9-19-15(21)10-24-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-8H,9-10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYDRCLQWLGBLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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